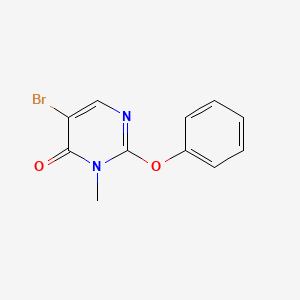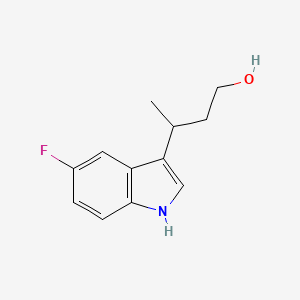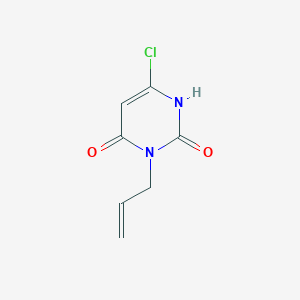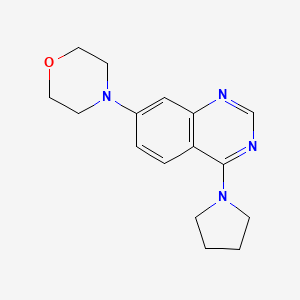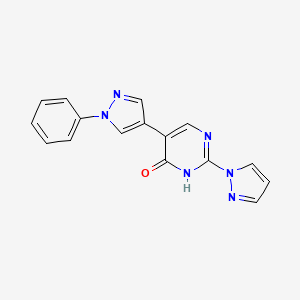
3-Chloro-2-methoxy-4-(2-oxoethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-methoxy-4-(2-oxoethyl)benzonitrile is a versatile organic compound characterized by its chloro, methoxy, and nitrile functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methoxy-4-(2-oxoethyl)benzonitrile typically involves multi-step organic reactions
Industrial Production Methods: In an industrial setting, the compound is produced through optimized chemical reactions that ensure high yield and purity. Large-scale synthesis often involves the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-2-methoxy-4-(2-oxoethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used for reduction reactions.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Chloro-2-methoxy-4-(2-oxoethyl)benzoic acid
Reduction: 3-Chloro-2-methoxy-4-(2-oxoethyl)benzylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-Chloro-2-methoxy-4-(2-oxoethyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism by which 3-Chloro-2-methoxy-4-(2-oxoethyl)benzonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-Chloro-2-methoxybenzonitrile
4-Chloro-2-methoxybenzonitrile
3-Chloro-4-methoxybenzonitrile
Uniqueness: 3-Chloro-2-methoxy-4-(2-oxoethyl)benzonitrile is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its presence of both chloro and methoxy groups on the benzene ring, along with the nitrile and 2-oxoethyl groups, distinguishes it from similar compounds.
Propriétés
Formule moléculaire |
C10H8ClNO2 |
|---|---|
Poids moléculaire |
209.63 g/mol |
Nom IUPAC |
3-chloro-2-methoxy-4-(2-oxoethyl)benzonitrile |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10-8(6-12)3-2-7(4-5-13)9(10)11/h2-3,5H,4H2,1H3 |
Clé InChI |
DNADYNZKFMAYSO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1Cl)CC=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



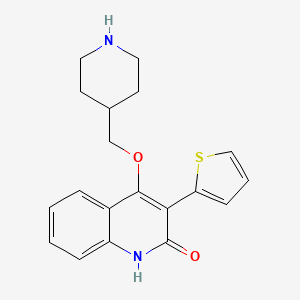
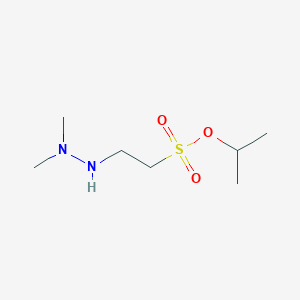
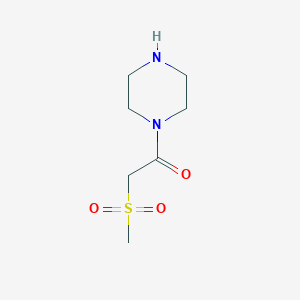
![4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15357173.png)

![2-[4-[2-(4-Nitrophenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B15357192.png)
